Methyl (2R)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride
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Description
Methyl (2R)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis
Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, is closely related to the compound . An efficient stereoselective synthesis process for this compound involves the hydrogenation of enantiomeric enamine with Pd(OH)2C and removal of the chiral auxiliary under mild conditions (Zhong et al., 1999).
Optical Resolution and Crystallization
Research has been conducted on optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolutions by replacing and preferential crystallization. This includes examining the racemic structure of hydrochloride and preferentially crystallizing enantiomers (Shiraiwa et al., 2006).
Polymorphism in Pharmaceutical Compounds
Studies on polymorphic forms of closely related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, use spectroscopic and diffractometric techniques. These studies help understand the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
Chemo-Enzymatic Synthesis and Drug Precursors
The synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a precursor for cardiovascular drug diltiazem, through chemo-enzymatic reactions demonstrates another application. The synthesis involves the asymmetric reduction of keto ester by carbonyl reductase (Chen et al., 2021).
Biodegradable Polymer Synthesis
Research into the fabrication of biodegradable poly(ester-amide)s based on tyrosine natural amino acid involves compounds with a similar structure. These polymers, characterized by various spectroscopic methods, show potential for biodegradability in environmental applications (Abdolmaleki et al., 2011).
Asymmetric Biocatalysis in Drug Research
S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, is synthesized using asymmetric biocatalysis with Methylobacterium. This process demonstrates the relevance of similar compounds in drug development (Li et al., 2013).
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(3-prop-2-enylphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-3-5-10-6-4-7-11(8-10)9-12(14)13(15)16-2;/h3-4,6-8,12H,1,5,9,14H2,2H3;1H/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUFTSXLPPNDCN-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC(=C1)CC=C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC(=C1)CC=C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.